molecular formula C22H30N4O3 B14930127 1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazole-5-carboxamide

1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazole-5-carboxamide

Katalognummer: B14930127
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: CWMSCIWGLYHMLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a morpholinocarbonyl group, and a pyrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

  • N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-4-CARBOXAMIDE
  • N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Comparison: While these similar compounds share a common core structure, the position of the carboxamide group can significantly influence their chemical reactivity and biological activity. N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct properties and applications .

Eigenschaften

Molekularformel

C22H30N4O3

Molekulargewicht

398.5 g/mol

IUPAC-Name

2-methyl-5-(morpholine-4-carbonyl)-N-[1-(4-propan-2-ylphenyl)propyl]pyrazole-3-carboxamide

InChI

InChI=1S/C22H30N4O3/c1-5-18(17-8-6-16(7-9-17)15(2)3)23-21(27)20-14-19(24-25(20)4)22(28)26-10-12-29-13-11-26/h6-9,14-15,18H,5,10-13H2,1-4H3,(H,23,27)

InChI-Schlüssel

CWMSCIWGLYHMLN-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC(=NN2C)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.